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Compound of Interest

Ethyl 5-bromo-1H-indazole-3-
Compound Name:
carboxylate

Cat. No.: B089483

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Ethyl 5-bromo-1H-
indazole-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research.
The document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, along with standardized experimental protocols for data
acquisition.

Molecular Structure

Chemical Name: Ethyl 5-bromo-1H-indazole-3-carboxylate CAS Number: 1081-04-5[1]
Molecular Formula: C10HeBrN202 Molecular Weight: 269.10 g/mol

Predicted Spectral Data

The following tables summarize the predicted spectral data for Ethyl 5-bromo-1H-indazole-3-
carboxylate. These predictions are based on the analysis of structurally similar compounds
and established principles of spectroscopic interpretation.

Table 1: Predicted *H NMR Spectral Data (400 MHz, DMSO-de)
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J, Assignment
(6, ppm) Protons
Hz)

~14.0 brs - 1H N-H
~8.30 d ~15 1H H-4
~7.70 d ~8.8 1H H-7
~7.60 dd ~8.8,~1.5 1H H-6
4.40 q 7.1 2H -CH2-
1.38 t 7.1 3H -CHs

Table 2: Predicted 13C NMR Spectral Data (100 MHz, DMSO-ds)

Chemical Shift (6, ppm)

Carbon Assignment

~162.0 C=0
~140.0 C-7a
~137.0 C-3
~129.0 C-6
~124.0 C-4
~122.0 C-3a
~115.0 C-5
~113.0 c-7
~61.0 -CHz-
~14.0 -CHs
Table 3: Predicted IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

3300-3100 Broad N-H Stretch

~3000 Medium Aromatic C-H Stretch

~2980 Medium Aliphatic C-H Stretch

~1720 Strong C=0 Stretch (Ester)

~1620, ~1470 Medium-Strong C=C Aromatic Ring Stretch

~1250 Strong C-O Stretch (Ester)

820 Strong C-H Out-of-plane Bend
(Aromatic)

~600 Medium C-Br Stretch

Table 4: Predicted Mass Spectrometry Data

mlz Relative Intensity (%) Assignment
] [M]* (Molecular ion peak with
268/270 High o
bromine isotopes)
223/225 Medium [M - OCH2CHs]*
195/197 Medium [M - COOCH2CHs]*
144 High [M - Br - COOCH2CHs]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in
about 0.7 mL of a deuterated solvent (e.g., DMSO-de or CDCIs) in a standard 5 mm NMR
tube.[2] The solution must be homogeneous.
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e Instrumentation: *H and 3C NMR spectra are recorded on a 400 MHz (or higher) NMR
spectrometer.[3]

e 'H NMR Acquisition:

o

The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

[¢]

A standard single-pulse experiment is performed.

o

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-
15 ppm).

[¢]

The number of scans can vary from 8 to 64, depending on the sample concentration, to
achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is typically used to simplify the spectrum to single
lines for each carbon.[4]

o The spectral width is set to encompass the expected carbon chemical shifts (typically O-
200 ppm).

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.[5]

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).

3.2 Infrared (IR) Spectroscopy
e Sample Preparation (Solid):

o Thin Solid Film: A small amount of the solid sample is dissolved in a volatile solvent like
methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and
the solvent is allowed to evaporate, leaving a thin film of the compound.[6]
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o KBr Pellet: A few milligrams of the sample are ground with anhydrous potassium bromide
(KBr) powder. The mixture is then pressed under high pressure to form a transparent
pellet.

e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.[7]

o Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
first recorded. Then, the sample is placed in the instrument's beam path, and the sample
spectrum is acquired. The instrument records the interferogram, which is then Fourier-
transformed to produce the infrared spectrum (transmittance or absorbance vs.
wavenumber). The typical range is 4000-400 cm~1.

3.3 Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted
to the low pug/mL or ng/mL range.[8]

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Electron Impact (El), is used.

o Data Acquisition:

o The sample solution is introduced into the ion source. In ESI, the sample is sprayed into
the source, creating charged droplets that desolvate to produce gas-phase ions. In El, the
sample is vaporized and then bombarded with a high-energy electron beam to induce
ionization and fragmentation.[9]

o The generated ions are then accelerated into the mass analyzer, which separates them
based on their mass-to-charge (m/z) ratio.[10]

o A detector records the abundance of ions at each m/z value.

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the
m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine
the molecular weight and structural features of the compound.
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Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic
compound like Ethyl 5-bromo-1H-indazole-3-carboxylate.

Compound Synthesis & Purification
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Caption: Workflow for the synthesis, spectral analysis, and structural elucidation of a chemical
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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